molecular formula C18H16ClN5O3S B12157395 methyl 4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

methyl 4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B12157395
M. Wt: 417.9 g/mol
InChI Key: FQQIIQPZCDFIPV-UHFFFAOYSA-N
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Description

The compound methyl 4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate (hereafter referred to as the target compound) is a triazole-based derivative featuring a 3-chlorophenyl substituent at position 5 of the triazole ring, a methyl benzoate group at position 4, and a sulfanyl-acetyl linker. Its molecular formula is C₁₈H₁₆ClN₅O₃S, with a molecular weight of 417.87 g/mol .

Properties

Molecular Formula

C18H16ClN5O3S

Molecular Weight

417.9 g/mol

IUPAC Name

methyl 4-[[2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C18H16ClN5O3S/c1-27-17(26)11-5-7-14(8-6-11)21-15(25)10-28-18-23-22-16(24(18)20)12-3-2-4-13(19)9-12/h2-9H,10,20H2,1H3,(H,21,25)

InChI Key

FQQIIQPZCDFIPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the triazole ring.

    Formation of the Benzoate Ester: The final step involves esterification, where the benzoate ester is formed by reacting the intermediate with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the benzoate ester can improve its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Chlorophenyl Substitution

The target compound’s bioactivity is influenced by the position of the chlorine atom on the phenyl ring. Key analogs include:

4-Chlorophenyl Isomer
  • Structure: Methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
  • Molecular Formula : C₁₈H₁₆ClN₅O₃S (identical to the target compound)
  • Key Difference : The chlorine atom is at the para position on the phenyl ring.
2-Chlorophenyl Derivatives
  • Example: Methyl 4-[({[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
  • Molecular Formula : C₁₈H₁₆ClN₅O₃S
Table 1: Chlorophenyl Isomer Comparison
Position of Cl Molecular Weight (g/mol) Steric Effects Expected Bioactivity
3-Chloro (meta) 417.87 Moderate Moderate antimicrobial/anticancer
4-Chloro (para) 417.87 Low Enhanced activity (inferred)
2-Chloro (ortho) 417.87 High Reduced activity (inferred)

Substituent Variations on the Triazole Core

Ethyl Ester Derivatives
  • Example: Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
  • Molecular Formula : C₂₄H₂₂ClN₅O₃S
  • Molecular Weight : 495.98 g/mol
  • Pyrrole substituent: Introduces hydrogen-bonding capability, which may improve binding to DNA or proteins .
Aryl-Substituted Triazoles
  • Example : N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
  • Molecular Formula : C₂₄H₂₁ClN₄O₂S₂
  • Phenyl group at position 4: Adds rigidity to the structure, possibly stabilizing interactions with hydrophobic pockets in target enzymes .
Table 2: Substituent Impact on Bioactivity
Substituent Type Example Compound Effect on Properties
Methyl ester (target) C₁₈H₁₆ClN₅O₃S Moderate lipophilicity
Ethyl ester C₂₄H₂₂ClN₅O₃S Higher lipophilicity
Pyrrole group C₂₄H₂₂ClN₅O₃S Enhanced hydrogen bonding
Methylsulfanyl benzyl C₂₄H₂₁ClN₄O₂S₂ Increased oxidative stress potential

Biological Activity

Methyl 4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C15_{15}H14_{14}ClN5_{5}O2_{2}S
  • CAS Number : 723298-07-5

The presence of the triazole ring and the sulfanyl group is crucial for its biological activity, as these functional groups are known to interact with various biological targets.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of triazole derivatives. This compound has shown promising results against a range of pathogens:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans1264

These results indicate that the compound exhibits varying degrees of effectiveness against both bacterial and fungal strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)10Induction of apoptosis through caspase activation
HeLa (cervical cancer)15Cell cycle arrest at G2/M phase
A549 (lung cancer)12Inhibition of PI3K/Akt signaling pathway

These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.
  • Cell Signaling Pathways : It modulates various signaling pathways involved in cell proliferation and survival, particularly through the PI3K/Akt pathway.

Case Studies

A recent study published in MDPI highlighted the synthesis and evaluation of similar triazole derivatives, demonstrating their efficacy against multiple drug-resistant strains. The study emphasized the importance of structural modifications in enhancing biological activity, which aligns with findings related to this compound's structure .

Q & A

Q. Q1: What are the key steps for synthesizing methyl 4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate, and how can reaction conditions be optimized?

Answer: The synthesis involves a multi-step sequence:

Triazole ring formation : React 3-chlorophenylhydrazine with carbon disulfide and KOH to form a hydrazinecarbodithioate intermediate, followed by cyclization with hydrazine hydrate .

Amino group introduction : Treat the triazole intermediate with nitrous acid (HNO₂) to introduce the amino group at the 4-position.

Sulfanylacetyl group attachment : React the amino-triazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the sulfanylacetyl derivative .

Coupling with methyl 4-aminobenzoate : Use coupling agents like dicyclohexylcarbodiimide (DCC) to link the sulfanylacetyl group to the benzoate ester .

Q. Optimization Tips :

  • Temperature control : Maintain 0–5°C during nitrous acid reactions to avoid over-oxidation.
  • Solvent selection : Use anhydrous DMF for coupling steps to enhance yield .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates with >95% purity.

Q. Q2: What spectroscopic techniques are essential for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Verify aromatic protons (δ 7.2–8.1 ppm for benzoate and 3-chlorophenyl groups) and sulfanylacetyl protons (δ 3.8–4.2 ppm) .
    • ¹³C NMR : Confirm carbonyl signals (e.g., ester C=O at ~168 ppm, acetamide C=O at ~170 ppm) .
  • Mass Spectrometry (HRMS) : Validate the molecular ion peak at m/z 383.1052 (calculated for C₁₈H₁₇ClN₅O₃S) .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect trace impurities .

Advanced Research Questions

Q. Q3: How do structural modifications (e.g., substituent changes on the triazole or phenyl rings) affect the compound’s biological activity?

Answer:

  • 3-Chlorophenyl vs. 4-Ethoxyphenyl :
    • Activity : The 3-chlorophenyl group enhances lipophilicity, improving membrane permeability compared to 4-ethoxyphenyl derivatives .
    • Enzyme inhibition : Chlorine’s electron-withdrawing effect increases binding affinity to cysteine proteases (e.g., cathepsin B) .
  • Triazole ring substitution : Replacing the amino group with methyl reduces hydrogen-bonding capacity, lowering inhibitory potency .

Q. Methodology :

  • Docking studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., PDB: 1MAH).
  • SAR analysis : Synthesize analogs with varied substituents and compare IC₅₀ values in enzyme assays .

Q. Q4: How can researchers resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values)?

Answer: Common Causes :

  • Assay variability : Differences in buffer pH (e.g., 7.4 vs. 6.8) can alter ionization states of functional groups .
  • Cell line specificity : Activity against HeLa cells may not correlate with MCF-7 due to differential receptor expression .

Q. Resolution Strategies :

Standardize protocols : Use identical assay conditions (e.g., 10% FBS in DMEM, 37°C, 48h incubation).

Control compounds : Include reference inhibitors (e.g., doxorubicin for cytotoxicity assays) to normalize data .

Meta-analysis : Apply statistical tools (e.g., ANOVA) to pooled datasets to identify outliers .

Q. Q5: What computational methods are recommended for predicting the compound’s reactivity and stability under physiological conditions?

Answer:

  • DFT Calculations :
    • Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., sulfanyl group reactivity) .
    • Calculate HOMO-LUMO gaps to assess oxidative stability (e.g., gaps <4 eV suggest susceptibility to ROS) .
  • Molecular Dynamics (MD) : Simulate interactions in aqueous environments (AMBER force field) to predict hydrolysis rates of the ester group .

Q. Validation :

  • Compare computed NMR shifts with experimental data (RMSD <0.3 ppm for ¹H) .

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